(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide

Quorum Sensing Stereoselectivity AHL Analog

(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide (CAS 478240-81-2) is an N-acyl-L-homoserine lactone (AHL) analog belonging to the class of N-(2-oxotetrahydrofuran-3-yl) amides. It serves as a quorum sensing (QS) modulator and synthetic intermediate for the development of bacterial QS inhibitors and related chemical probes.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 478240-81-2
Cat. No. B12891426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide
CAS478240-81-2
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCC(=O)NC1CCOC1=O
InChIInChI=1S/C7H11NO3/c1-2-6(9)8-5-3-4-11-7(5)10/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
InChIKeyBHUQNXLFFUYMDZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide (CAS 478240-81-2): A Specialized Quorum Sensing Modulator Building Block for AHL Analog Development


(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide (CAS 478240-81-2) is an N-acyl-L-homoserine lactone (AHL) analog belonging to the class of N-(2-oxotetrahydrofuran-3-yl) amides. It serves as a quorum sensing (QS) modulator and synthetic intermediate for the development of bacterial QS inhibitors and related chemical probes [1]. The compound is characterized by a (3S)-tetrahydro-2-oxo-3-furanyl core and a propionamide side chain, differentiating it from natural AHL signals by its shorter acyl chain length (C3) [2].

(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide: Why Generic Substitution of AHL Analogs is Not Advisable


Generic substitution among AHL analogs is not feasible due to the stringent structural requirements of quorum sensing receptors such as RhlR, LasR, and CviR. The length, saturation, and oxidation state of the acyl side chain, as well as the stereochemistry of the homoserine lactone head group, critically determine whether a ligand acts as an agonist or antagonist and its target receptor selectivity [1]. Even minor modifications, such as reducing the acyl chain from C4 (butyryl) to C3 (propionyl), can significantly alter binding affinity and functional outcome, making direct interchangeability unreliable [2].

(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide: Quantitative Differentiation Evidence for Scientific Procurement


(S)-Stereochemistry is Mandatory for Biological Activity in AHL Analogs

The (S)-enantiomer of N-acyl homoserine lactones is essential for biological activity. A systematic SAR study of N-(3-oxododecanoyl)-L-homoserine lactone analogs demonstrated that structures lacking the L-configuration at the chiral center were essentially devoid of immune modulatory activity [1]. This stereochemical requirement underscores why (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide, with its defined (S)-configuration, is preferred over racemic or (R)-enantiomer forms for applications requiring specific biological recognition [2].

Quorum Sensing Stereoselectivity AHL Analog

N-(2-Oxotetrahydrofuran-3-yl) Amides Exhibit Defined Kinetic Parameters for Lactonase Enzymes

While direct kinetic data for (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide is not available in public repositories, a closely related analog, N-(2-oxotetrahydrofuran-3-yl)pentanamide (C5 acyl chain), displays a KM value of 0.178 mM for the lactonase SacPox from Sulfolobus acidocaldarius under pH 8.3, 25°C conditions [1]. This demonstrates that the N-(2-oxotetrahydrofuran-3-yl) core scaffold is a recognized substrate for this class of quorum-quenching enzymes, providing a benchmark for assessing metabolic stability in enzyme-based deactivation studies.

Enzymology Lactonase Substrate Specificity

Propionamide Side Chain Confers Distinct Receptor Interaction Profile Compared to Native Butyryl-HSL

The native RhlR ligand in Pseudomonas aeruginosa is N-butanoyl-L-homoserine lactone (BHL, C4-HSL), which activates the receptor with an EC50 of approximately 8.95 µM in E. coli reporter assays [1]. The propionamide analog (C3) differs by a single methylene group in the acyl chain, a modification known to alter both binding affinity and functional outcome in AHL receptors [2]. While quantitative data for the propionamide derivative are not publicly disclosed, the compound is covered under patent EP2448930B1 as part of a class of N-((S)-2-oxo-tetrahydro-furan-3-yl)-amide derivatives with quorum sensing inhibitory activity, indicating its intended use as a tool to probe acyl chain length-dependent receptor selectivity [3].

Receptor Selectivity AHL Analog Structure-Activity Relationship

Core Scaffold Enables Diversification into a Broad Range of Quorum Sensing Probes

The N-(2-oxotetrahydrofuran-3-yl) core serves as a versatile synthetic intermediate for generating libraries of quorum sensing modulators. Patent EP2448930B1 explicitly claims N-((S)-2-oxo-tetrahydro-furan-3-yl)-amide derivatives as inhibitors of bacterial quorum sensing for applications ranging from agricultural disease control to medical device biofilm prevention [1]. The propionamide analog represents a foundational member of this compound class, providing a starting point for further functionalization of the acyl chain or the tetrahydrofuran ring to fine-tune receptor interactions and physicochemical properties .

Synthetic Chemistry AHL Derivative Chemical Probe

(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide: Optimal Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies of AHL Receptor Selectivity

This compound is ideally suited as a C3 acyl chain reference standard in SAR campaigns aimed at mapping the acyl chain length tolerance of LuxR-type receptors such as RhlR, LasR, and CviR. By comparing the activity profile of the propionamide analog (C3) against BHL (C4) and other chain-length variants, researchers can systematically define the structural boundaries for agonism versus antagonism [1]. The defined (S)-stereochemistry ensures that observed differences are attributable to acyl chain modification rather than stereochemical artifacts [2].

Quorum Quenching Enzyme Substrate Profiling and Inhibitor Development

The compound can be employed as a substrate probe for characterizing the substrate specificity of lactonase enzymes involved in quorum quenching. Kinetic studies using this compound and its analogs can reveal how acyl chain length influences catalytic efficiency (KM and kcat), guiding the engineering of lactonases with tailored substrate preferences or the development of lactonase-resistant AHL analogs [1]. The existing KM data for the C5 analog (0.178 mM) provides a comparative baseline for such studies [2].

Synthesis of Proprietary Quorum Sensing Modulators for Agricultural and Medical Applications

As a building block claimed within the patent family EP2448930B1, this compound can be used as a starting material for the synthesis of novel N-((S)-2-oxo-tetrahydro-furan-3-yl)-amide derivatives with potential applications in controlling plant pathogens, preventing biofilm formation on medical devices, and studying bacterial virulence mechanisms [1]. Its commercial availability from reputable vendors (e.g., Sigma-Aldrich) facilitates scalable synthesis and assay development [2].

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